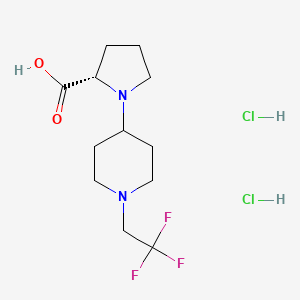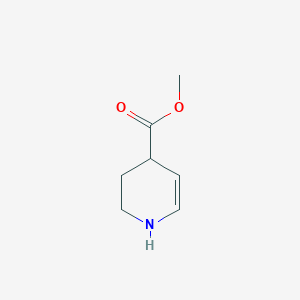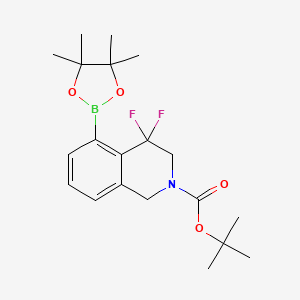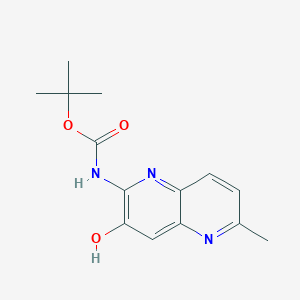![molecular formula C8H5BrClN3O B12976683 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine typically involves the halogenation of pyridopyrazine derivatives. One common method includes the bromination and chlorination of pyridopyrazine using bromine and chlorine reagents under controlled conditions. The methoxy group can be introduced via methylation reactions using methanol or other methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Another halogenated pyridopyrazine derivative with similar chemical properties.
Pyrido[2,3-b]pyrazine-based compounds: These compounds share the pyridopyrazine core and exhibit similar reactivity and applications.
Uniqueness
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H5BrClN3O |
|---|---|
Poids moléculaire |
274.50 g/mol |
Nom IUPAC |
8-bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H5BrClN3O/c1-14-8-6(9)7-4(2-12-8)11-3-5(10)13-7/h2-3H,1H3 |
Clé InChI |
URVTZIMNQJQMQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C2C(=C1Br)N=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)


![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)

![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)


![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)


